molecular formula C2ClF3O B1596165 Chlorodifluoroacetyl fluoride CAS No. 354-27-8

Chlorodifluoroacetyl fluoride

Cat. No.: B1596165
CAS No.: 354-27-8
M. Wt: 132.47 g/mol
InChI Key: GLIRIYXDZMHXGQ-UHFFFAOYSA-N
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Description

Chlorodifluoroacetyl fluoride is an organofluorine compound with the molecular formula C₂ClF₃O. It is a colorless, volatile liquid that is primarily used as an intermediate in the synthesis of various fluorinated compounds. The presence of both chlorine and fluorine atoms in its structure makes it a valuable reagent in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodifluoroacetyl fluoride can be synthesized through the fluorination of trichloroacetyl chloride with anhydrous hydrogen fluoride in the presence of a chromium-containing fluorination catalyst. This reaction typically occurs in the gas phase at temperatures ranging from 250°C to 325°C .

Industrial Production Methods: The industrial production of this compound involves the continuous fluorination process, where trichloroacetyl chloride is reacted with hydrogen fluoride in a reactor containing a chromium catalyst. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Chlorodifluoroacetyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of chlorodifluoroacetyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of electron-withdrawing fluorine atoms, which increase the electrophilicity of the carbonyl carbon. The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their function .

Comparison with Similar Compounds

Uniqueness: Chlorodifluoroacetyl fluoride is unique due to the presence of both chlorine and fluorine atoms, which provides a balance of reactivity and stability. This makes it a versatile intermediate in the synthesis of a wide range of fluorinated compounds .

Properties

IUPAC Name

2-chloro-2,2-difluoroacetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2ClF3O/c3-2(5,6)1(4)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIRIYXDZMHXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059865
Record name Acetyl fluoride, chlorodifluoro-
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Molecular Weight

132.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-27-8
Record name 2-Chloro-2,2-difluoroacetyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-27-8
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Record name Acetyl fluoride, 2-chloro-2,2-difluoro-
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Record name Acetyl fluoride, 2-chloro-2,2-difluoro-
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Record name Acetyl fluoride, chlorodifluoro-
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Record name Chlorodifluoroacetyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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